Cas no 1369081-96-8 (1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl-)
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl- structure](https://ja.kuujia.com/scimg/cas/1369081-96-8x500.png)
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl-
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- インチ: 1S/C11H16N4/c1-11(2,3)9-8-5-7(12)6-13-10(8)15(4)14-9/h5-6H,12H2,1-4H3
- InChIKey: HHRNMPUGYZSGNH-UHFFFAOYSA-N
- ほほえんだ: C12N(C)N=C(C(C)(C)C)C1=CC(N)=CN=2
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361709-2.5g |
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1369081-96-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-361709-10.0g |
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1369081-96-8 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-361709-1.0g |
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1369081-96-8 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-361709-0.5g |
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1369081-96-8 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080399-1g |
3-tert-Butyl-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine |
1369081-96-8 | 95% | 1g |
¥3717.0 | 2023-04-10 | |
Enamine | EN300-361709-0.05g |
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1369081-96-8 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
Enamine | EN300-361709-0.25g |
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1369081-96-8 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
Enamine | EN300-361709-5.0g |
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1369081-96-8 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
Enamine | EN300-361709-0.1g |
3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1369081-96-8 | 95.0% | 0.1g |
$653.0 | 2025-03-18 |
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl- 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl-に関する追加情報
Professional Introduction to Compound with CAS No. 1369081-96-8 and Product Name: 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl-
The compound identified by the CAS number 1369081-96-8 and the product name 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl- represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazolopyridine class, a scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methyl group at the 1-position and a tert-butyl group at the 3-position, contribute to its unique chemical properties and reactivity, making it a valuable candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of pyrazolopyridine derivatives in medicinal chemistry. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The specific configuration of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl- has been studied for its potential to interact with various biological targets. For instance, its ability to modulate enzyme activity and receptor binding has been explored in preclinical models. The tert-butyl group at the 3-position enhances lipophilicity, which can improve oral bioavailability and cellular penetration, while the methyl group at the 1-position influences electronic distribution and binding affinity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations are particularly useful in constructing the complex pyrazolopyridine core. The presence of functional groups like amine and alkyl substituents necessitates careful handling to prevent unwanted side reactions. Modern spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are essential for characterizing the molecular structure and confirming the identity of intermediates and final products.
In terms of biological activity, 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl- has shown promising results in vitro. Studies have demonstrated its efficacy in inhibiting certain kinases associated with cancer cell proliferation. The compound's ability to bind to these kinases suggests potential applications in developing targeted therapies for various malignancies. Additionally, its anti-inflammatory properties have been observed in cell-based assays, indicating its possible role in managing chronic inflammatory diseases. These findings underscore the importance of further exploring the pharmacological profile of this compound.
The development of novel drug candidates relies heavily on understanding their interactions with biological systems at a molecular level. Computational chemistry plays a crucial role in predicting these interactions using molecular modeling techniques. By simulating the binding of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl- to target proteins, researchers can identify key binding residues and optimize the structure for better efficacy. This approach has accelerated the drug discovery process by reducing the need for extensive experimental trials.
Preclinical studies are essential before moving into human trials to assess safety and efficacy. In animal models, 1369081-96-8 has been evaluated for its toxicity profile and pharmacokinetic behavior. Initial results indicate that it is well-tolerated at therapeutic doses but may exhibit some side effects at higher concentrations. Understanding these effects is crucial for determining appropriate dosing regimens in clinical settings. Furthermore, metabolic studies have been conducted to investigate how the body processes this compound. This information helps in predicting potential drug-drug interactions and optimizing treatment strategies.
The future direction of research on 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-1-methyl- involves expanding its therapeutic applications through structural modifications. By introducing additional functional groups or altering substituents, scientists aim to enhance its potency and selectivity against specific targets. Combination therapies using this compound alongside other drugs are also being explored to improve treatment outcomes. Collaborative efforts between academic institutions and pharmaceutical companies are vital in translating laboratory findings into clinical practice.
The significance of CAS No. 1369081-96-8 extends beyond its immediate therapeutic applications. It serves as a building block for synthesizing more complex derivatives with tailored properties. The knowledge gained from studying this compound contributes to the broader understanding of heterocyclic chemistry and its role in drug development. As research continues to uncover new biological activities and synthetic strategies, compounds like 1369081-96-8 will remain indispensable tools in pharmaceutical innovation.
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